7-(3-ethoxypropyl)-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
7-(3-ethoxypropyl)-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-ethoxypropyl)-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps:
Formation of the Tricyclic Core: The initial step involves the construction of the tricyclic core through a series of cyclization reactions. This can be achieved using a combination of condensation and cyclization reactions involving appropriate precursors.
Introduction of Substituents: The ethoxypropyl and methoxypropyl groups are introduced through alkylation reactions. These reactions are typically carried out under basic conditions using alkyl halides as the alkylating agents.
Final Modifications: The imino and oxo functionalities are introduced through selective oxidation and imination reactions. These steps often require specific reagents and conditions to ensure the desired functional groups are correctly positioned.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imino and oxo groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various carboxylic acids or ketones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding tricyclic systems and their behavior under different chemical conditions.
Biology
Biologically, the compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic applications. The compound’s ability to interact with specific enzymes or receptors could make it useful in treating certain diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for more complex molecules in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 7-(3-ethoxypropyl)-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the target and the pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 7-(3-ethoxypropyl)-2-oxo-6-(pyridine-4-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
- 7-methyl-2-oxo-6-(3,4,5-trimethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Uniqueness
Compared to these similar compounds, 7-(3-ethoxypropyl)-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is unique due to its specific substituents, which can influence its reactivity and biological activity. The presence of both ethoxypropyl and methoxypropyl groups may enhance its solubility and ability to interact with diverse molecular targets.
This detailed overview provides a comprehensive understanding of 7-(3-ethoxypropyl)-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide, covering its synthesis, reactions, applications, and unique characteristics
Biological Activity
The compound 7-(3-ethoxypropyl)-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule belonging to the class of triazatricyclo compounds. Its intricate structure and diverse functional groups suggest potential biological activities that are currently being explored in medicinal chemistry.
Chemical Structure and Properties
This compound has a molecular formula of C25H31N5O4 and a molecular weight of approximately 441.53 g/mol . The unique arrangement of nitrogen and carbon atoms within its tricyclic structure contributes to its chemical reactivity and potential interactions with biological systems.
Property | Value |
---|---|
Molecular Formula | C25H31N5O4 |
Molecular Weight | 441.53 g/mol |
Structural Features | Tricyclic structure |
Functional Groups | Imino, Carboxamide |
Biological Activity
Preliminary studies indicate that This compound may exhibit significant biological activities, particularly in the realms of anti-inflammatory and anticancer effects . The compound's interactions with various biological targets suggest it could influence enzyme activity or receptor binding.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the imino group and carboxamide functionalities may play crucial roles in modulating biochemical pathways within cells . Research techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are being utilized to elucidate these interactions further.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis Techniques : The synthesis typically involves multiple steps under controlled conditions to ensure high purity and yield. Various synthetic strategies are employed to optimize the process .
- Biological Testing : In vitro assays have been conducted to assess the anti-inflammatory properties of the compound. These studies often involve measuring cytokine levels in cell cultures treated with the compound compared to controls .
- Cellular Interaction Studies : Ongoing research aims to identify specific molecular targets within cells that interact with this compound. Initial findings suggest it may bind to certain receptors involved in inflammatory responses .
Comparative Analysis
To highlight the uniqueness of this compound within its chemical class, a comparison with similar compounds can be useful:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
6-imino-N-(1S)-1-phenylethyl | Contains a phenylethyl group | Different receptor interactions |
2-oxo-N-(2R)-2-phenoxypropanoyl | Features a phenoxypropanoyl moiety | Variations in biological activity |
N-(3-methoxypropyl) derivatives | Similar alkyl substitutions | Differences in solubility and stability |
Properties
CAS No. |
510733-21-8 |
---|---|
Molecular Formula |
C21H27N5O4 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
7-(3-ethoxypropyl)-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C21H27N5O4/c1-3-30-13-7-11-26-18(22)15(20(27)23-9-6-12-29-2)14-16-19(26)24-17-8-4-5-10-25(17)21(16)28/h4-5,8,10,14,22H,3,6-7,9,11-13H2,1-2H3,(H,23,27) |
InChI Key |
KNEFEIBLZQNSNU-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN1C2=C(C=C(C1=N)C(=O)NCCCOC)C(=O)N3C=CC=CC3=N2 |
Origin of Product |
United States |
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